Sulphuric acid, ammonium magnesium salt

Description

Properties

CAS No. |

20861-69-2 |

|---|---|

Molecular Formula |

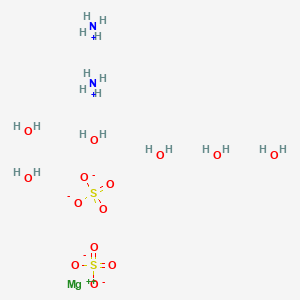

H20MgN2O14S2 |

Molecular Weight |

360.6 g/mol |

IUPAC Name |

diazanium;magnesium;disulfate;hexahydrate |

InChI |

InChI=1S/Mg.2H3N.2H2O4S.6H2O/c;;;2*1-5(2,3)4;;;;;;/h;2*1H3;2*(H2,1,2,3,4);6*1H2/q+2;;;;;;;;;;/p-2 |

InChI Key |

DTBWUDZBUVOXRY-UHFFFAOYSA-L |

Canonical SMILES |

[NH4+].[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Mg+2] |

Origin of Product |

United States |

Preparation Methods

Direct Reaction Method

Description : This method involves the direct reaction of magnesium sulfate with ammonium sulfate.

-

- Combine magnesium sulfate and ammonium sulfate in a controlled environment.

- Heat the mixture to facilitate the reaction.

- The reaction can be represented as:

$$

(NH4)2SO4 + MgSO4 \rightarrow (NH4)2SO4·MgSO4

$$

Advantages : This method is straightforward and allows for the production of high-purity salts.

Disadvantages : Requires careful control of temperature and mixing to ensure complete reaction.

Solid-Phase Reaction

Description : A solid-phase preparation method has been developed where solid raw materials are mixed without water.

-

- Mix solid magnesium-containing raw materials (e.g., magnesium oxide or magnesium carbonate) with ammonium sulfate.

- The mixture is then heated gradually (at a rate of 0.2 to 30 °C/min) until the desired reaction occurs.

- After cooling, impurities can be removed, followed by crystallization if necessary.

Advantages : Reduces water usage and eliminates the need for evaporation steps.

Disadvantages : The purity of the final product may depend on the quality of raw materials used.

Precipitation Method from Liquid Effluents

Description : This method utilizes liquid effluents rich in magnesium sulfate from hydrometallurgical processes.

Advantages : Utilizes waste materials, making it an environmentally friendly option.

Disadvantages : Requires precise pH control and may involve additional processing steps to purify the final product.

Evaporation Crystallization

Description : A classic method involving crystallization from a saturated solution.

Advantages : Simple and effective for producing large quantities of crystals.

Disadvantages : Time-consuming due to evaporation steps; requires careful monitoring of saturation levels.

| Method | Advantages | Disadvantages |

|---|---|---|

| Direct Reaction | High purity | Temperature control needed |

| Solid-Phase Reaction | Reduced water usage | Quality dependent on raw materials |

| Precipitation from Effluents | Environmentally friendly | Requires precise pH adjustments |

| Evaporation Crystallization | Simple process | Time-consuming |

The preparation methods for ammonium magnesium sulfate vary significantly in terms of complexity, resource usage, and environmental impact. Each method has its benefits and drawbacks, making it essential to choose an appropriate technique based on specific production requirements and available resources. Further research into optimizing these methods could enhance efficiency and sustainability in producing this important compound.

Chemical Reactions Analysis

Thermal Decomposition

Ammonium sulfate decomposes upon heating to form ammonia (NH₃) and sulfuric acid:

At higher temperatures (>450°C), further decomposition produces nitrogen (N₂), sulfur dioxide (SO₂), and water . If magnesium is present in the salt matrix, similar decomposition might release NH₃ and form MgSO₄, with potential byproducts like SO₂:

Table 1: Decomposition Products

| Compound | Reaction Conditions | Products | Source |

|---|---|---|---|

| Ammonium sulfate | Heating above 250°C | NH₃, H₂SO₄, SO₂, H₂O | |

| Magnesium sulfate | Heating to 250°C | MgO, SO₃ |

Reaction with Acids/Bases

-

With strong acids : Sulfuric acid reacts with bases to form sulfates. For example, magnesium oxide (MgO) reacts with H₂SO₄ to form MgSO₄:

If ammonium magnesium sulfate is present, such reactions might involve ion exchange or precipitation. -

With ammonia : Excess NH₃ could neutralize H₂SO₄, forming ammonium sulfate salts:

Stability and Solubility

-

Ammonium sulfate is stable below 250°C but decomposes at higher temperatures .

-

Magnesium sulfate exists as hydrates (e.g., MgSO₄·7H₂O, Epsom salt) and is soluble in water .

Table 2: Solubility and Stability

| Compound | Solubility (g/100 mL H₂O) | Stability Range | Source |

|---|---|---|---|

| Ammonium sulfate | 75.4 g (20°C) | Stable <250°C | |

| Magnesium sulfate | 35.8 g (20°C) | Stable (anhydrous) |

Decomposition Kinetics

Patent details ammonium sulfate decomposition at 350–375°C, releasing NH₃ and forming bisulfate salts. Magnesium ions in the matrix may influence reaction rates or byproduct formation.

Industrial Processes

-

Pretreatment : Sulfuric acid pretreatment of biomass generates ammonium sulfate streams containing Mg²⁺, enabling recovery of both NH₃ and H₂SO₄ .

-

Phosphorus Removal : Magnesium-based salts (e.g., basic magnesium carbonate) are effective in removing phosphorus from solutions, a process that could involve sulfate interactions .

Scientific Research Applications

Agricultural Applications

Fertilizer

Magnesium ammonium sulfate serves primarily as a fertilizer, providing essential magnesium and sulfur to crops. It enhances soil fertility, especially in alkaline soils where magnesium deficiency is common. The compound helps in:

- Improving Plant Growth : Magnesium is crucial for chlorophyll production, while sulfur plays a role in protein synthesis.

- Soil pH Regulation : The ammonium ion released during its decomposition can help lower soil pH, making it more suitable for various crops.

Table 1: Nutritional Content of Magnesium Ammonium Sulfate Fertilizer

| Component | Percentage |

|---|---|

| Nitrogen | 21% |

| Magnesium | 9.8% |

| Sulfur | 24% |

Chemical Manufacturing

Production of Other Compounds

Magnesium ammonium sulfate is utilized in the synthesis of various chemicals. Its role in the production of sulfuric acid is notable:

- Ammonia Production : It can be used as a precursor in processes that convert ammonia into sulfuric acid through controlled reactions.

- Chemical Reactions : The compound acts as a salting-out agent in organic syntheses, facilitating the separation of organic compounds from aqueous solutions.

Case Study: Ammonia and Sulfuric Acid Production

A study demonstrated that magnesium ammonium sulfate can be decomposed to produce ammonia and sulfuric acid under specific conditions. This method not only recycles waste materials but also generates valuable chemicals for industrial use .

Environmental Management

Wastewater Treatment

The compound plays a vital role in wastewater treatment processes:

- Nutrient Removal : It aids in the precipitation of phosphates and other nutrients from wastewater, thereby reducing eutrophication risks.

- pH Adjustment : The ammonium component can help neutralize acidic wastewater, making it safer for discharge into natural water bodies.

Food Industry

Food Additive

Magnesium ammonium sulfate is recognized as safe for use as a food additive:

- Acidity Regulator : It is employed in baking to regulate acidity levels, enhancing the texture and quality of baked goods.

- Nutritional Supplement : It provides essential minerals to processed foods.

Laboratory Applications

Protein Purification

In biochemistry laboratories, magnesium ammonium sulfate is frequently used for protein precipitation:

- Salting-Out Technique : By increasing ionic strength, it reduces protein solubility, facilitating their separation from solutions without denaturation.

Mechanism of Action

The mechanism of action of sulfuric acid, ammonium magnesium salt involves its ability to dissociate into its constituent ions in aqueous solutions. These ions can then participate in various chemical reactions, influencing the properties and behavior of the compound in different environments.

Comparison with Similar Compounds

Key Properties:

- Physical State : Colorless crystalline solid, hygroscopic, and highly soluble in water.

- Thermal Stability : Decomposes above 200°C, losing crystallization water at 120°C .

- Applications : Used in spark plug manufacturing, textile dyeing, wood preservation, and as a precursor for magnesium oxide production .

- Synthesis : Produced by mixing magnesium sulfate and ammonium sulfate in aqueous ammonia, followed by crystallization .

Comparison with Similar Compounds

The compound belongs to a broader class of sulfate salts, including sodium (E514), potassium (E515), calcium (E516), and ammonium sulfates (E517). Below is a detailed comparison:

Chemical Composition and Structure

| Compound | Formula | Key Structural Features |

|---|---|---|

| Ammonium Magnesium Sulfate | MgSO₄·(NH₄)₂SO₄·6H₂O | Double sulfate with Mg²⁺ and NH₄⁺ ions |

| Sodium Sulfate (E514) | Na₂SO₄ | Anhydrous or decahydrate (Glauber's salt) |

| Potassium Sulfate (E515) | K₂SO₄ | Orthorhombic crystals, low hygroscopicity |

| Calcium Sulfate (E516) | CaSO₄·2H₂O (gypsum) | Hemihydrate (plaster of Paris) when heated |

| Ammonium Sulfate (E517) | (NH₄)₂SO₄ | Hygroscopic, decomposes to NH₃ and H₂SO₄ |

Structural Notes: Ammonium magnesium sulfate forms a double salt structure, unlike the single-cation sulfates. This enhances its solubility and thermal decomposition pathway compared to pure ammonium or magnesium sulfates .

Production Methods

Environmental Impact

- Ammonium Magnesium Sulfate : Used in resource recovery (e.g., extracting Mg from boron mud or asbestos tailings), reducing industrial waste .

- Ammonium Sulfate : Contributes to soil acidification if overapplied as fertilizer .

- Calcium Sulfate : Low environmental risk; gypsum improves soil structure .

Biological Activity

Sulphuric acid, ammonium magnesium salt, commonly known as magnesium ammonium sulfate or more popularly as Epsom salt, is a compound with significant biological activity. This article delves into its properties, mechanisms of action, and various applications in biological systems, supported by data tables and relevant case studies.

Magnesium ammonium sulfate is a double salt formed from magnesium sulfate and ammonium sulfate. Its chemical formula is . It is soluble in water and has a variety of uses in both agricultural and medical fields.

The biological activity of magnesium ammonium sulfate can be attributed to several mechanisms:

- Electrolyte Replenishment : As a source of magnesium ions, it plays a crucial role in maintaining electrolyte balance within the body. Magnesium is essential for numerous enzymatic reactions and cellular functions.

- Neuromuscular Transmission : Magnesium acts as a natural calcium antagonist, inhibiting excessive neurotransmitter release at the neuromuscular junction, which can help reduce muscle excitability and spasms .

- Anticonvulsant Properties : It has been used effectively in the management of seizures during pregnancy (eclampsia) due to its ability to stabilize neuronal membranes .

1. Medical Uses

Magnesium ammonium sulfate is utilized in various medical scenarios:

- Eclampsia Treatment : Administered intravenously to prevent seizures in pregnant women.

- Laxative : Acts as an osmotic laxative, drawing water into the intestines to facilitate bowel movements.

2. Agricultural Uses

In agriculture, it serves as a fertilizer that provides essential nutrients to plants:

- Nutrient Source : Supplies magnesium and sulfur, which are vital for chlorophyll production and overall plant health.

Case Study 1: Eclampsia Management

In a clinical study involving pregnant women with severe pre-eclampsia, magnesium sulfate was administered to manage seizures. The results indicated a significant reduction in seizure frequency compared to control groups not receiving the treatment .

Case Study 2: Agricultural Yield Improvement

A field trial demonstrated that crops treated with magnesium ammonium sulfate exhibited improved growth rates and yields compared to those treated with standard fertilizers alone. The enhanced availability of magnesium was linked to better photosynthetic efficiency .

Data Table: Biological Effects of Magnesium Ammonium Sulfate

Q & A

Basic Research Questions

Q. How can the cationic components (NH₄⁺ and Mg²⁺) of sulphuric acid, ammonium magnesium salt be identified in a laboratory setting?

- Methodology :

- Flame Test : Moisten the salt with concentrated HCl, dip a platinum wire into the mixture, and heat in a Bunsen flame. Mg²⁺ may produce a white-hot flame, while NH₄⁺ is identified via the release of ammonia gas when heated with NaOH .

- Chemical Reactions : Dissolve the salt in water, add NaOH. Mg²⁺ forms a white precipitate of Mg(OH)₂, insoluble in excess NaOH. NH₄⁺ releases NH₃ gas (detected by odor or pH paper) when heated with a strong base .

Q. What is the synthetic route for preparing ammonium magnesium sulfate in a research lab?

- Methodology :

- React equimolar amounts of Mg(OH)₂ or MgO with H₂SO₄ to form MgSO₄. Add (NH₄)₂SO₄ under controlled pH (acidic, maintained by excess H₂SO₄) and temperature (60°C) to promote crystallization. Filter and dry the product .

Q. Why does an aqueous solution of this salt exhibit acidic pH, and how is this experimentally validated?

- Methodology :

- The salt is derived from a strong acid (H₂SO₄) and weak bases (NH₄OH and Mg(OH)₂). Measure pH using a calibrated meter or universal pH paper; values typically range between 4–5. Confirm via titration with standard NaOH, noting the equivalence point .

Advanced Research Questions

Q. How can gravimetric analysis be applied to quantify Mg²⁺ in the presence of NH₄⁺ and sulfate ions?

- Methodology :

- Precipitate Mg²⁺ as MgNH₄PO₄·6H₂O by adding (NH₄)₂HPO₄ in an ammoniacal solution. Filter, wash with dilute NH₃, ignite to Mg₂P₂O₇, and weigh. Correct for impurities (e.g., Fe³⁺) via prior sulfide precipitation .

Q. What strategies mitigate interference from Ca²⁺ or Ba²⁺ during sulfate quantification in this salt?

- Methodology :

- Precipitate Ca²⁺/Ba²⁺ as oxalates or carbonates before sulfate analysis. Alternatively, dissolve the salt in ammonium acetate (selective for PbSO₄ dissolution; applicable analogously for BaSO₄/CaSO₄ separation) .

Q. How does thermal decomposition of ammonium magnesium sulfate affect its crystallographic and compositional stability?

- Methodology :

- Conduct thermogravimetric analysis (TGA) under inert atmosphere. At ~100°C, the salt loses crystal water; above 200°C, NH₃ and H₂O evolve, leaving MgSO₄. Confirm residue composition via XRD or FTIR .

Q. What role does ammonium magnesium sulfate play in specialized applications like protein fractionation or cement production?

- Methodology :

- Protein Fractionation : Use ammonium sulfate precipitation at varying saturation levels. Monitor solubility shifts via UV-Vis spectroscopy or centrifugation .

- Cement Production : Optimize leaching of Mg-silicates using (NH₄)HSO₄ solutions. Analyze Mg²⁺ recovery via ICP-OES and phase transitions via SEM-EDS .

Q. How are contradictions in solubility data resolved when comparing historical and modern sources?

- Methodology :

- Replicate historical solubility experiments (e.g., using H₂SO₄ acidulated water) under controlled conditions. Cross-validate with modern techniques like HPLC or ion chromatography. Address discrepancies via impurity profiling (e.g., Ca²⁺ in reagents) .

Methodological Notes

- Instrumentation : Flame photometry (Mg²⁺), Kjeldahl method (NH₄⁺), and ion-selective electrodes (SO₄²⁻) enhance accuracy.

- Safety : Use fume hoods for NH₃ evolution; avoid Mg contact with flames (pyrophoric risk) .

- Data Validation : Cross-reference with NIST standards or certified reference materials (CRMs) for gravimetric and spectroscopic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.